

An In-Depth Technical Guide to (S)-2-Hydroxymethylcyclohexanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(S)-2-Hydroxymethylcyclohexanone
Cat. No.:	B12282102

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Hydroxymethylcyclohexanone is a chiral organic compound belonging to the family of substituted cyclohexanones. Its structure, featuring both a ketone and a primary alcohol functional group on a chiral cyclohexane ring, makes it a valuable building block in asymmetric synthesis. This guide provides a comprehensive overview of its chemical properties, a detailed hypothetical experimental protocol for its synthesis, and a discussion of the potential biological relevance of related cyclohexanone scaffolds in the absence of specific data for this molecule.

Core Molecular Data

The fundamental physicochemical properties of **(S)-2-Hydroxymethylcyclohexanone** are summarized below.

Property	Value	Source
Molecular Formula	C ₇ H ₁₂ O ₂	PubChem
Molecular Weight	128.17 g/mol	PubChem[1]
IUPAC Name	(2S)-2-(hydroxymethyl)cyclohexan-1-one	PubChem
CAS Number	220199-90-6	PubChem
Appearance	Not specified in literature	-
Boiling Point	114-115 °C at 16 Torr	ChemicalBook[2]
Density	1.070 g/cm ³ at 19 °C	ChemicalBook[2]

Experimental Protocols

While a specific, detailed experimental protocol for the enantioselective synthesis of **(S)-2-Hydroxymethylcyclohexanone** is not readily available in peer-reviewed literature, a plausible and efficient approach can be designed based on established methods of asymmetric catalysis. The following protocol describes a hypothetical enantioselective synthesis.

Protocol: Asymmetric Aldol Condensation for the Synthesis of **(S)-2-Hydroxymethylcyclohexanone**

This protocol is a conceptual outline based on principles of asymmetric synthesis.

Objective: To synthesize **(S)-2-Hydroxymethylcyclohexanone** from cyclohexanone and formaldehyde via a proline-catalyzed asymmetric aldol reaction.

Materials:

- Cyclohexanone
- Paraformaldehyde
- (S)-Proline

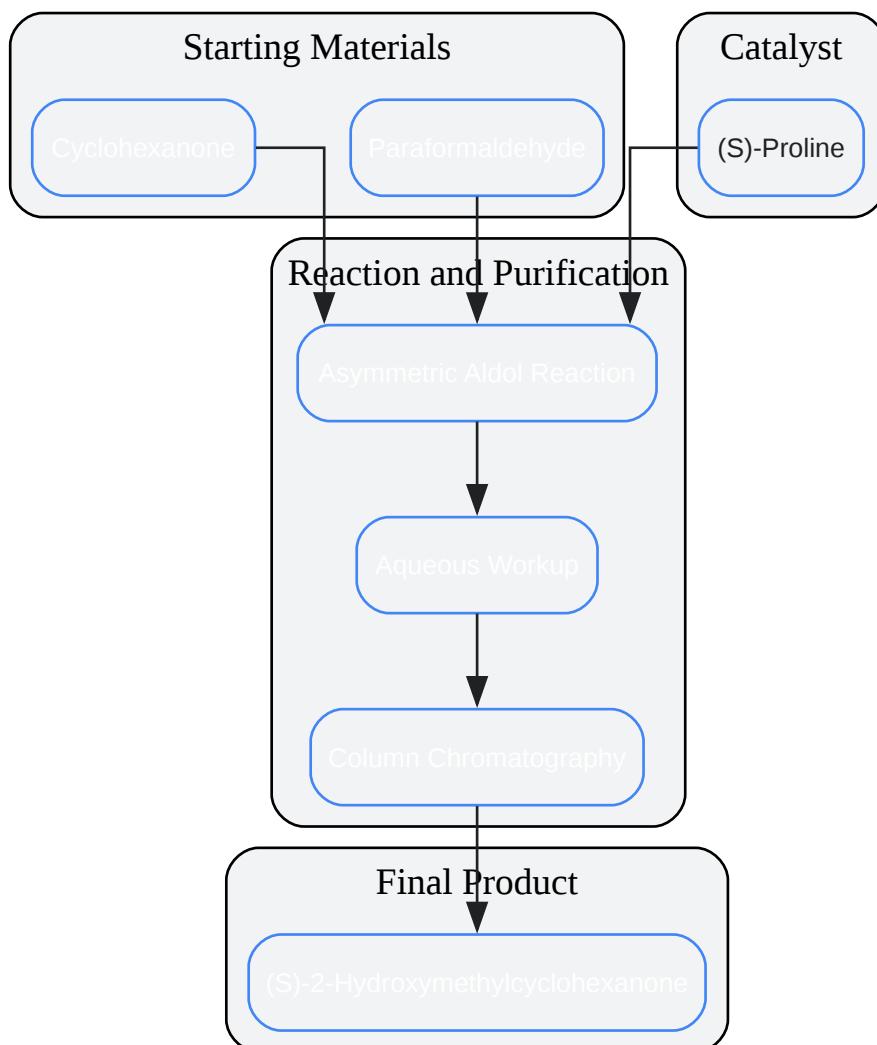
- Dimethyl sulfoxide (DMSO)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexanone (1.0 equivalent) and paraformaldehyde (1.5 equivalents) in dimethyl sulfoxide (DMSO).
- **Catalyst Addition:** To the stirred solution, add (S)-proline (0.1 equivalents) as the chiral catalyst.
- **Reaction:** Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Workup:** Upon completion, quench the reaction by adding water. Extract the aqueous mixture with ethyl acetate (3 x volumes).
- **Washing:** Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure **(S)-2-Hydroxymethylcyclohexanone**.
- Characterization: Characterize the final product by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its structure and purity. Determine the enantiomeric excess using chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.

Potential Biological Significance of Related Cyclohexanone Derivatives


Direct studies on the biological activity or signaling pathway involvement of **(S)-2-Hydroxymethylcyclohexanone** are limited in publicly accessible scientific literature. However, the cyclohexanone scaffold is a common motif in a variety of biologically active molecules. Derivatives of cyclohexanone have been investigated for a range of therapeutic applications, including:

- Anticancer Activity: Certain cyclohexenone derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties: Some functionalized cyclohexanones have demonstrated anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenase (COX).
- Antimicrobial Activity: Various cyclohexanone derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.

It is important to emphasize that these activities are reported for other, often more complex, cyclohexanone-containing molecules and cannot be directly attributed to **(S)-2-Hydroxymethylcyclohexanone** without specific experimental validation. The simple structure of **(S)-2-Hydroxymethylcyclohexanone** makes it an ideal starting material for the synthesis of more complex and potentially bioactive molecules.

Visualizations

Logical Workflow for the Synthesis of (S)-2-Hydroxymethylcyclohexanone

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Novel Synthesis and Antimicrobial Evaluation of Some New Cyclic Ketones [article.sapub.org]
- 2. PREPARATION OF (S)-2-Allyl-2-methylcyclohexanone (Cyclohexanone, 2-methyl-2-(2-propen-1-yl)-, (2S)-) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to (S)-2-Hydroxymethylcyclohexanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12282102#molecular-weight-of-s-2-hydroxymethylcyclohexanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com